molecular formula C19H16ClN3OS B2840106 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 450340-59-7

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Cat. No.: B2840106
CAS No.: 450340-59-7
M. Wt: 369.87
InChI Key: DUTCNCYJNZGHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide (CAS 450340-59-7) is a synthetic heterocyclic compound with a molecular formula of C19H16ClN3OS and a molecular weight of 369.87 g/mol . This compound features a thieno[3,4-c]pyrazole core, a scaffold of significant interest in medicinal chemistry due to its potential as a more lipophilic and metabolically stable bioisostere for other heterocycles . Pyrazole-based structures are extensively investigated for their broad spectrum of biological activities and strong efficacy . Recent scientific literature highlights that structurally related N-(4-chlorophenyl) substituted pyrazolo-pyran hybrids demonstrate promising kinase inhibitory and anti-glioma activity . One such compound was identified as a specific inhibitor of the AKT2/PKBβ kinase, a key oncogenic driver in cancers like glioma, and exhibited potent growth inhibitory properties in primary patient-derived glioblastoma cells and 3D neurospheres . Notably, these related compounds have shown significantly less cytotoxicity against non-cancerous cells, suggesting a potential selective therapeutic window . Furthermore, other analogs within the thieno[3,4-c]pyrazole class are being explored for their anticancer and anti-inflammatory properties, with some demonstrating potent cytotoxicity in cell-based assays . This compound is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies in kinase-focused projects, and investigating mechanisms of cell proliferation and death in oncology research. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12-5-2-3-8-15(12)19(24)21-18-16-10-25-11-17(16)22-23(18)14-7-4-6-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTCNCYJNZGHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide typically involves multi-step reactions starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thieno[3,4-c]pyrazole derivatives, which have been investigated for their pharmacological properties. Below is a detailed comparison with two closely related analogs (Table 1) and a discussion of key structural and functional differences.

Table 1: Structural and Functional Comparison of Thieno[3,4-c]pyrazole Derivatives

Compound Name Substituents (R1, R2) Biological Target Selectivity/Potency Key Findings
Target Compound R1: 3-Chlorophenyl; R2: 2-Methylbenzamide Not explicitly stated in provided evidence Structural features suggest potential CRY1/CRY2 modulation (inferred from analogs)
Compound 11 R1: 2,4-Dimethylphenyl; R2: 3,4-Dimethylbenzamide CRY1 (Cryptochrome 1) Selective CRY1 agonist Demonstrated 3-fold higher selectivity for CRY1 over CRY2 in Bmal1-dLuc reporter assays
Compound 12 R1: 4-Methoxyphenyl; R2: Cyclopentane-carboxamide CRY2 (Cryptochrome 2) Moderately selective CRY2 agonist Exhibited 2.5-fold selectivity for CRY2 over CRY1, with improved metabolic stability compared to CRY1-targeted analogs

Key Structural and Functional Insights

Substituent Effects on Selectivity: The 3-chlorophenyl group in the target compound differs from the 2,4-dimethylphenyl (Compound 11) and 4-methoxyphenyl (Compound 12) groups. Chlorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions with target proteins, whereas methyl or methoxy groups prioritize steric bulk and metabolic stability .

For instance, Compound 11’s dimethylphenyl group may favor CRY1’s hydrophobic binding pocket, whereas Compound 12’s methoxyphenyl group could enhance CRY2 affinity via polar interactions .

Synthetic and Analytical Considerations :

  • The synthesis of such compounds typically involves nucleophilic substitution and cyclization reactions, as seen in for triazole derivatives. For example, ethyl chloroformate-mediated reactions yield carbamate intermediates, which are further functionalized with hydrazine hydrate .
  • Analytical characterization (e.g., ¹H-NMR) of related compounds reveals distinct peaks for aromatic protons (δ 7.5–8.2 ppm) and NH groups (δ 13.0 ppm), which are critical for verifying structural integrity .

Q & A

Q. What are the established synthetic routes for synthesizing N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Construction of the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazine precursors under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2: Functionalization of the core with a 3-chlorophenyl group via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Step 3: Coupling with 2-methylbenzamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
    Critical Factors: Solvent purity, temperature control during cyclization, and stoichiometric ratios of coupling reagents significantly impact yield (60–75% reported) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve aromatic protons, chlorophenyl substituents, and amide linkages. DEPT-135 helps identify CH₂/CH₃ groups in the thienopyrazole core .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 412.08) and fragmentation patterns .
  • X-ray Diffraction (XRD): Single-crystal XRD determines absolute configuration and dihedral angles between the thienopyrazole core and benzamide moiety .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays (IC₅₀ values <10 µM reported in preliminary studies) .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM over 48 hours .
  • Microbial Susceptibility Testing: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across different studies?

Methodological Answer:

  • Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted starting materials) may skew bioactivity data .
  • Standardized Assay Conditions: Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free) and incubation times to minimize variability .
  • Orthogonal Assays: Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 (20:80 v/v) or hydroxypropyl-β-cyclodextrin (HPBCD) to enhance aqueous solubility (>1 mg/mL) .
  • Salt Formation: Explore hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid in ethanol .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .

Q. How does the 3-chlorophenyl substituent influence binding affinity compared to other halogenated analogs?

Methodological Answer:

  • Comparative Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). The 3-chlorophenyl group shows stronger hydrophobic contacts vs. 4-fluoro analogs (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .
  • SAR Analysis: Synthesize analogs with Br, F, or NO₂ substituents and measure IC₅₀ shifts in kinase assays. Chlorine’s electronegativity enhances π-stacking in ATP-binding pockets .

Q. What analytical approaches validate target engagement in complex cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Treat cells with 10 µM compound, lyse, heat to 37–65°C, and quantify soluble target protein via Western blot .
  • Surface Plasmon Resonance (SPR): Immobilize purified target protein (e.g., EGFR) and measure real-time binding kinetics (ka/kd) at 25°C .
  • Chemical Proteomics: Use affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify off-target interactions .

Q. How can synthetic impurities (e.g., regioisomers) be identified and minimized to avoid pharmacological misinterpretation?

Methodological Answer:

  • HPLC-PDA: Use a phenyl-hexyl column (3 µm, 150 mm) with 0.1% TFA in water/acetonitrile to separate regioisomers (retention time shifts of 0.5–1.2 minutes) .
  • Recrystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate the desired isomer with >99% purity .
  • Mechanistic Studies: Monitor reaction intermediates via in-situ IR to identify steps prone to isomer formation (e.g., cyclization at 80°C vs. 100°C) .

Q. What computational methods predict off-target interactions and metabolic pathways?

Methodological Answer:

  • Molecular Docking: Screen against the ChEMBL database using Glide (Schrödinger) to prioritize off-target kinases (e.g., CDK2, Aurora B) .
  • CYP450 Metabolism Prediction: Use StarDrop’s P450 Module to identify likely oxidation sites (e.g., benzylic C-H bonds) and guide metabolite identification via LC-HRMS .
  • Machine Learning: Train Random Forest models on ToxCast data to predict hepatotoxicity risks based on structural descriptors .

Q. How should researchers design assays to elucidate the compound’s mechanism in multi-factorial disease pathways (e.g., cancer metastasis)?

Methodological Answer:

  • Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cancer cells (10 µM, 24 hours) to identify dysregulated pathways (e.g., EMT, PI3K/AKT) .
  • 3D Spheroid Invasion Assays: Embed MCF-7 spheroids in Matrigel and quantify invasion suppression under 5 µM treatment via confocal microscopy .
  • In Vivo Zebrafish Xenografts: Inject fluorescently labeled tumor cells into Tg(fli1:EGFP) embryos and measure metastatic dissemination post-treatment (1–10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.